molecular formula C6H8Br2 B14605050 1,1-Dibromo-2-ethenyl-2-methylcyclopropane CAS No. 60288-34-8

1,1-Dibromo-2-ethenyl-2-methylcyclopropane

Cat. No.: B14605050
CAS No.: 60288-34-8
M. Wt: 239.94 g/mol
InChI Key: PMZBTQHSPQUSAV-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-ethenyl-2-methylcyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopropane ring with two bromine atoms and an ethenyl group attached to the same carbon, along with a methyl group on the adjacent carbon. The presence of these substituents imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-2-ethenyl-2-methylcyclopropane can be synthesized through various methods. One common approach involves the bromination of 2-ethenyl-2-methylcyclopropane using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄). The reaction typically proceeds at room temperature, resulting in the addition of bromine atoms to the cyclopropane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-2-ethenyl-2-methylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, leading to the formation of new compounds.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms with other nucleophiles.

    Electrophilic Addition: Electrophiles like hydrogen bromide (HBr) or sulfuric acid (H₂SO₄) can add to the ethenyl group.

    Elimination: Strong bases like sodium ethoxide (NaOEt) can induce elimination reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atoms.

    Addition: Compounds with new substituents added to the ethenyl group.

    Elimination: Formation of alkenes with double bonds.

Scientific Research Applications

1,1-Dibromo-2-ethenyl-2-methylcyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-dibromo-2-ethenyl-2-methylcyclopropane involves its interaction with molecular targets through its reactive bromine atoms and ethenyl group. These functional groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dibromo-2-methylcyclopropane: Lacks the ethenyl group, resulting in different reactivity and applications.

    1,2-Dibromoethane: Contains a linear chain instead of a cyclopropane ring, leading to distinct chemical properties.

    2-Bromo-2-methylpropane: Features a different arrangement of bromine and methyl groups, affecting its reactivity.

Uniqueness

1,1-Dibromo-2-ethenyl-2-methylcyclopropane is unique due to the combination of a strained cyclopropane ring, two bromine atoms, and an ethenyl group. This combination imparts specific reactivity and makes it a valuable compound for various chemical transformations and applications.

Properties

CAS No.

60288-34-8

Molecular Formula

C6H8Br2

Molecular Weight

239.94 g/mol

IUPAC Name

1,1-dibromo-2-ethenyl-2-methylcyclopropane

InChI

InChI=1S/C6H8Br2/c1-3-5(2)4-6(5,7)8/h3H,1,4H2,2H3

InChI Key

PMZBTQHSPQUSAV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Br)Br)C=C

Origin of Product

United States

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